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Compound of Interest

Compound Name:
3-Formyl-4-

isopropoxyphenylboronic acid

Cat. No.: B1368693 Get Quote

An In-Depth Technical Guide to 3-Formyl-4-isopropoxyphenylboronic Acid: Properties,

Synthesis, and Applications in Modern Drug Discovery

Executive Summary
3-Formyl-4-isopropoxyphenylboronic acid is a multifunctional arylboronic acid that has

emerged as a highly valuable building block in organic synthesis and medicinal chemistry. Its

structure, which incorporates a boronic acid, a formyl (aldehyde), and an isopropoxy group on

a single phenyl ring, provides a unique trifunctional scaffold for constructing complex

molecules.[1] The boronic acid moiety serves as a versatile handle for palladium-catalyzed

cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient

formation of carbon-carbon bonds.[1][2] Simultaneously, the aldehyde and isopropoxy groups

offer orthogonal sites for further chemical modification, allowing for the fine-tuning of steric,

electronic, and pharmacokinetic properties. This guide provides a comprehensive overview of

its physicochemical properties, a validated synthetic and purification protocol, its application in

Suzuki-Miyaura coupling, and its strategic importance in the design of novel therapeutic

agents.

Physicochemical Properties and Characterization
The utility of 3-Formyl-4-isopropoxyphenylboronic acid as a synthetic intermediate is

grounded in its distinct chemical and physical properties. The presence of three different

functional groups dictates its reactivity, stability, and handling requirements.
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Data Summary

Property Value Source

Molecular Weight 208.02 g/mol [3][4]

Chemical Formula C₁₀H₁₃BO₄ [3]

CAS Number 1072952-00-1 [3][4]

Appearance
White to light yellow crystalline

powder
N/A

Melting Point 98-102 °C [3][4]

SMILES CC(C)Oc1ccc(cc1C=O)B(O)O [3][4]

InChI Key
MFWMHBLPARKSLU-

UHFFFAOYSA-N
[3][4]

Structural Insights for the Medicinal Chemist:

Boronic Acid (-B(OH)₂): This is the primary reactive center for cross-coupling reactions.

Boronic acids are valued for their stability, low toxicity, and predictable reactivity in forming C-

C, C-N, and C-O bonds.[5] In drug design, the boronic acid group itself can act as a

reversible covalent inhibitor of serine proteases, as seen in blockbuster drugs like

Bortezomib.[5][6]

Formyl Group (-CHO): Positioned ortho to the boronic acid, the aldehyde is a versatile

functional group for downstream modifications. It can undergo reductive amination to

introduce amines, Wittig reactions to form alkenes, or oxidation to a carboxylic acid,

providing numerous pathways to expand molecular diversity from a common intermediate.

The electronic-withdrawing nature of the formyl group can also influence the rate of Suzuki

coupling, sometimes accelerating hydrolytic deboronation, which necessitates careful

reaction design.[7]

Isopropoxy Group (-OCH(CH₃)₂): This group primarily modulates the molecule's

physicochemical properties. It increases lipophilicity compared to a hydroxyl or methoxy

equivalent, which can be critical for tuning a drug candidate's ADMET (Absorption,
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Distribution, Metabolism, Excretion, and Toxicity) profile. Its steric bulk can also direct the

regioselectivity of subsequent reactions on the aromatic ring.

Synthesis and Purification Protocol
While numerous vendors supply this reagent, an in-house synthesis may be required for large-

scale campaigns or analog preparation. The following protocol is a robust and logical approach

based on established organometallic and formylation methodologies.[8][9]

Experimental Workflow: Synthesis
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Step 1: Borylation

Step 2: Deprotection & Workup

Step 3: Purification

2-Isopropoxybenzaldehyde

Directed Ortho-Metalation
(e.g., s-BuLi, TMEDA, THF, -78°C)

Borylation
(Triisopropyl borate, -78°C)

Protected Boronic Ester

Aqueous Acidic Workup
(e.g., 1M HCl)

3-Formyl-4-isopropoxyphenylboronic acid
(Crude Product)

Aqueous Base Extraction
(e.g., NaOH, pH > 10)

Acidic Precipitation
(HCl, pH < 4, 10°C)

Final Product (≥95% Purity)

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Formyl-4-isopropoxyphenylboronic acid.
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Step-by-Step Methodology: Synthesis

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen

atmosphere, add dry tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone

bath.

Directed Ortho-Metalation: Add 2-isopropoxybenzaldehyde (1.0 eq.) to the cooled THF. To

this solution, add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq.) followed by the

slow, dropwise addition of sec-Butyllithium (s-BuLi, 1.1 eq.) while maintaining the

temperature at -78 °C. Stir the resulting deep-colored solution for 2 hours.

Causality Explanation: The isopropoxy group is an effective ortho-directing group. The

lithium-coordinating ability of TMEDA enhances the basicity of s-BuLi and stabilizes the

resulting aryllithium intermediate, ensuring selective deprotonation at the position ortho to

the isopropoxy group (C3).

Borylation: Slowly add triisopropyl borate (1.5 eq.) to the reaction mixture, ensuring the

temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly

warm to room temperature and stir overnight.

Causality Explanation: The highly electrophilic boron atom of the borate ester is readily

attacked by the nucleophilic aryllithium intermediate. Using a trialkyl borate prevents over-

addition.

Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of

1M hydrochloric acid (HCl) until the pH is acidic (~2-3). Transfer the mixture to a separatory

funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry

over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield

the crude product.

Step-by-Step Methodology: Purification

Purification leverages the amphoteric nature of the boronic acid, a technique proven effective

for formylphenylboronic acids.[10]

Alkaline Dissolution: Suspend the crude product in water and cool to 10 °C. Add 10%

aqueous sodium hydroxide (NaOH) dropwise until the solid dissolves and the pH is >10.
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Causality Explanation: The acidic boronic acid is deprotonated to form a water-soluble

boronate salt, leaving non-acidic organic impurities behind.

Extraction: Extract the aqueous phase with a non-polar solvent like methyl t-butyl ether

(MTBE) to remove any remaining non-acidic impurities.

Acidic Precipitation: Cool the aqueous layer to 10 °C and slowly add 10% HCl to precipitate

the purified boronic acid. A pH of ~3-4 is typically optimal.

Causality Explanation: Re-protonation of the boronate salt regenerates the neutral, water-

insoluble boronic acid, causing it to precipitate from the solution in high purity.

Final Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum at 50

°C to yield the final product as a colorless solid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The premier application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-

winning reaction that forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl

halide/pseudohalide.[2]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Pd(0)L₂

Oxidative
Addition

R¹-Pd(II)-X
 L₂

Transmetalation

R¹-Pd(II)-R²
 L₂

Reductive
Elimination

R¹-R²
R¹-X

R²-B(OH)₂
+ Base
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general method adaptable for various aryl halides.[11]

Reagent Preparation: In a microwave vial or Schlenk flask, combine 3-Formyl-4-
isopropoxyphenylboronic acid (1.2 eq.), the desired aryl halide (e.g., an aryl bromide, 1.0

eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).

Causality Explanation: An excess of the boronic acid is often used to drive the reaction to

completion. The base is crucial for activating the boronic acid by forming a more

nucleophilic boronate species, which facilitates the transmetalation step.[12]

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄

(Tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).

Causality Explanation: Pd(0) is the active catalytic species that initiates the cycle via

oxidative addition into the aryl halide C-X bond. Phosphine ligands stabilize the palladium

center and modulate its reactivity.

Solvent and Degassing: Add a solvent system, typically a mixture like dioxane and water

(4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20

minutes.

Causality Explanation: The presence of water can be beneficial, aiding in the dissolution of

the base and facilitating the formation of the active boronate.[2] Degassing is critical to

remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Reaction: Heat the sealed reaction mixture to 85-100 °C and stir for 4-12 hours, monitoring

by TLC or LC-MS.

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers,

extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine,
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dry over anhydrous sodium sulfate, and concentrate to yield the crude biaryl product for

further purification via column chromatography.

Strategic Value in Drug Discovery
The incorporation of boron-containing compounds, particularly boronic acids, into drug

discovery pipelines has grown significantly since the approval of bortezomib.[6] These

compounds offer unique chemical properties that can be exploited for therapeutic benefit.[5]

Scaffold for Combinatorial Chemistry: 3-Formyl-4-isopropoxyphenylboronic acid is an

ideal starting point for building compound libraries. A diverse set of aryl halides can be

coupled via the Suzuki reaction, and the resulting biaryl aldehydes can then be reacted with

a library of amines (via reductive amination) to rapidly generate thousands of structurally

complex and distinct molecules. This approach is highly efficient for lead discovery and

optimization.

Modulation of Physicochemical Properties: The success of a drug candidate is highly

dependent on its ADMET profile. The isopropoxy group on this reagent provides a handle to

increase lipophilicity and engage in specific hydrophobic interactions within a protein binding

pocket. By synthesizing analogs with different alkoxy groups (methoxy, ethoxy, etc.),

researchers can systematically probe and optimize properties like solubility, permeability, and

metabolic stability, which are key tenets of modern drug design.[13]

Bioisostere and Covalent Warhead: The boronic acid group can act as a bioisostere for

carboxylic acids or as a reversible covalent "warhead" that forms stable but reversible bonds

with serine or threonine residues in enzyme active sites.[14] This allows for the design of

highly potent and selective inhibitors. The ability to introduce this functionality into a complex

scaffold via the Suzuki reaction makes reagents like 3-Formyl-4-isopropoxyphenylboronic
acid particularly enabling.

Safety, Handling, and Storage
Safety: This compound is classified as an irritant, causing skin irritation (H315), serious eye

irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

at all times. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage

temperature is 2-8°C to minimize potential degradation over time.[3][4]

References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of
Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Conceptual basis, similar
reactivity discussed in NIH link). [Link]
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal. [Link]
Suzuki reaction. Wikipedia. [Link]
Process for preparing highly pure formylphenylboronic acids.
Suzuki cross-coupling reaction. YouTube - Chem Help ASAP. [Link]
Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. [Link]
Suzuki Coupling. Organic Chemistry Portal. [Link]
Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formyl
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
4-Formylphenylboronic acid. Wikipedia. [Link]
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
MDPI. [Link]
The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for
Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery &
Development. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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